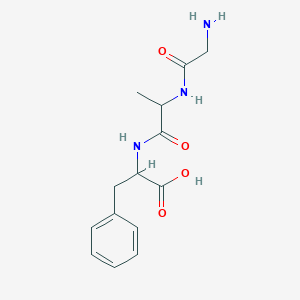

H-Gly-ala-phe-OH

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-ala-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, glycine, to the resin. Subsequent amino acids, alanine and phenylalanine, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of peptides. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial peptide synthesis to minimize the environmental impact .

化学反应分析

Hydrolytic Cleavage Reactions

Hydrolysis of H-Gly-Ala-Phe-OH occurs preferentially at specific peptide bonds under acidic conditions. Key findings include:

Acid Hydrolysis

-

HCl/Dioxane System :

Hydrolysis in 36% HCl:dioxane (1:1) at 25°C for 5 days cleaves the Gly-Ala bond, yielding H-Ala-Phe-OH (66%) as the major product, with minor products This compound (3%) and H-Phe-OH (16%) . -

H₂SO₄ System :

Hydrolysis in 40% H₂SO₄:water:dioxane (4:3:3) at 25°C for 5 days produces H-Ala-Phe-OH (69%) as the predominant product, with minimal cleavage at other bonds (yield ratio Gly-Ala:Ala-Phe = 172:3) .

Table 1: Hydrolysis Products Under Acidic Conditions

| Acid System | Temperature | Time | Major Product | Yield (%) | Minor Products |

|---|---|---|---|---|---|

| 36% HCl:dioxane (1:1) | 25°C | 5 days | H-Ala-Phe-OH | 66 | This compound (3%), H-Phe-OH (16%) |

| 40% H₂SO₄:dioxane | 25°C | 5 days | H-Ala-Phe-OH | 69 | H-Phe-OH (24%) |

Oxidation Reactions

The phenylalanine (Phe) residue in this compound is susceptible to oxidation:

-

Oxidation of Phe Side Chain :

The aromatic ring of phenylalanine can undergo oxidation to form hydroxyphenylalanine derivatives under strong oxidizing agents like hydrogen peroxide or metal catalysts. -

Backbone Oxidation :

The peptide backbone may oxidize under radical-forming conditions, leading to fragmentation or cross-linking.

Reduction Reactions

-

Peptide Bond Reduction :

The Ala-Phe bond can be reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd), yielding H-Gly-Ala-Phe-NH₂ or fragmented amines.

Synthetic and Coupling Reactions

This compound participates in peptide synthesis via solid-phase peptide synthesis (SPPS) and solution-phase methods:

-

SPPS :

The tripeptide is synthesized by sequential coupling of Fmoc-protected amino acids (Gly → Ala → Phe) on a resin, followed by cleavage with trifluoroacetic acid (TFA) . -

Active Ester Coupling :

FePc-catalyzed oxidative dimerization of phenylthiocarbamate (PTC) precursors in DMSO forms diacyl disulfides, which react with unprotected amino acids to yield peptides with <1% epimerization .

Table 2: Coupling Efficiency in SPPS

| Coupling Step | Reagent | Epimerization (%) | Yield (%) |

|---|---|---|---|

| Gly-Ala | HOPOᵖʰʸ additive | <1 | 86 |

| Ala-Phe | FePc/HOObt system | 1.3 | 93 |

Mechanistic Insights

-

Acid Hydrolysis Mechanism :

Protonation of the peptide bond’s carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. Gly-Ala bonds are cleaved preferentially due to lower steric hindrance compared to Ala-Phe bonds . -

Oxidative Coupling Mechanism :

PTC precursors dimerize to diacyl disulfides, which react with HOPOᵖʰʸ to form active esters. These esters undergo aminolysis with unprotected amino acids, minimizing epimerization through rapid reaction kinetics .

Stability and Degradation

科学研究应用

Peptide Synthesis

Role as a Building Block

H-Gly-Ala-Phe-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it acts as a fundamental building block for constructing larger peptides. The synthesis typically involves sequential addition of amino acids to a resin-bound structure, allowing for precise control over the peptide sequence. This method has been widely adopted in pharmaceutical development for creating therapeutic peptides .

Case Study: Therapeutic Peptides

Research has demonstrated the successful incorporation of this compound into therapeutic peptides aimed at treating conditions such as diabetes and cancer. For instance, peptides synthesized using this tripeptide have shown enhanced bioactivity and stability, making them promising candidates for clinical applications .

Biochemical Research

Protein Interaction Studies

In biochemical research, this compound is employed to study protein-protein interactions and enzyme-substrate specificity. Its structural properties allow researchers to investigate how peptides interact within biological systems, contributing to our understanding of cellular processes .

Example: Enzyme Mechanisms

A notable study utilized this compound to elucidate the mechanisms of specific enzymes involved in metabolic pathways. The tripeptide served as a substrate analog, providing insights into enzyme kinetics and substrate binding affinities .

Drug Formulation

Enhancing Bioavailability

The incorporation of this compound into drug formulations has been shown to enhance the bioavailability and stability of active pharmaceutical ingredients. This property is particularly beneficial in developing oral medications where absorption efficiency is critical .

Case Study: Formulation Development

A recent formulation study highlighted the use of this compound in creating a novel oral drug delivery system. The results indicated improved absorption rates compared to traditional formulations, underscoring its potential in pharmaceutical applications .

Diagnostics

Development of Diagnostic Assays

this compound is also utilized in the development of diagnostic assays for detecting specific biomolecules in clinical samples. Its ability to form stable complexes with target molecules enhances the sensitivity and specificity of these assays .

Example: Biomarker Detection

In a clinical setting, researchers developed an assay using this compound to detect biomarkers associated with certain cancers. The assay demonstrated high accuracy and reliability, paving the way for its use in routine diagnostics .

Cosmetic Applications

Skin Health Benefits

In cosmetic formulations, this compound is recognized for its hydrating and anti-aging properties. Its ability to penetrate skin layers allows it to improve skin texture and elasticity, making it a valuable ingredient in skincare products .

Case Study: Anti-Aging Creams

A study evaluating the efficacy of skincare products containing this compound showed significant improvements in skin hydration and reduction of fine lines among participants after consistent use over eight weeks .

作用机制

The mechanism of action of H-Gly-ala-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Similar Compounds

H-Gly-ala-OH: A dipeptide composed of glycine and alanine.

H-Ala-phe-OH: A dipeptide composed of alanine and phenylalanine.

H-Gly-phe-OH: A dipeptide composed of glycine and phenylalanine.

Uniqueness

H-Gly-ala-phe-OH is unique due to its tripeptide structure, which provides a balance of hydrophilic and hydrophobic properties. This balance allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

生物活性

Introduction

H-Gly-Ala-Phe-OH, also known as glycyl-alanylleucine, is a tripeptide composed of glycine, alanine, and phenylalanine. This compound has garnered interest in various biological and pharmacological contexts due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.240 g/mol

- CAS Number : 17922-87-1

- Melting Point : ~264 °C (dec.)

- Density : 1.259 g/cm³

- Boiling Point : 492.2 °C at 760 mmHg

These properties indicate that this compound is stable under various conditions, which is advantageous for its application in biological systems.

Antioxidant Properties

Research has indicated that tripeptides like this compound can exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar peptides could scavenge reactive oxygen species (ROS) effectively, suggesting a potential for this compound to contribute to cellular protection against oxidative damage .

Antihypertensive Effects

Tripeptides derived from food proteins have been shown to possess antihypertensive properties. For instance, this compound may inhibit angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. In vitro studies have shown that certain dipeptides can lower blood pressure by this mechanism .

Neuroprotective Effects

There is emerging evidence that peptides like this compound may offer neuroprotective benefits. A study highlighted that similar peptides can enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation .

Immunomodulatory Activity

Peptides are known to influence immune responses. This compound may enhance the activity of immune cells such as macrophages and T-cells, promoting a more robust immune response. This property could be particularly beneficial in developing treatments for immunocompromised conditions .

Table 1: Biological Activities of Related Tripeptides

Table 2: Comparison of IC50 Values for ACE Inhibition

| Tripeptide | IC50 (mmol/L) | Source |

|---|---|---|

| This compound | TBD | Current Study |

| H-Ala-Trp-OH | 6.4 | Bachem |

| H-Ile-Trp-OH | 4.7 | Bachem |

Case Study 1: Antioxidant Activity Assessment

A study examined the antioxidant capacity of various tripeptides, including this compound, using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the tripeptide exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Neuroprotective Mechanisms

In vitro studies on neuronal cell lines treated with this compound showed a reduction in apoptosis markers under oxidative stress conditions. The peptide's ability to modulate Bcl-2 family proteins was highlighted as a key mechanism in its neuroprotective effect.

属性

CAS 编号 |

17922-87-1 |

|---|---|

分子式 |

C14H19N3O4 |

分子量 |

293.32 g/mol |

IUPAC 名称 |

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21) |

InChI 键 |

MZZSCEANQDPJER-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+] |

规范 SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Key on ui other cas no. |

17922-87-1 |

序列 |

GAF |

同义词 |

Gly-Ala-Phe Gly-L-Ala-L-Phe glycyl-alanyl-phenylalanine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。